5-bromo-N-isopropyl-2-methylbenzenesulfonamide
Description
5-Bromo-N-isopropyl-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a bromine substituent at the 5-position, a methyl group at the 2-position of the benzene ring, and an isopropyl group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
5-bromo-2-methyl-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)10-6-9(11)5-4-8(10)3/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUHMFBRNVBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-isopropyl-2-methylbenzenesulfonamide typically involves the bromination of N-isopropyl-2-methylbenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature until the bromination is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-isopropyl-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of sulfonic acids or sulfonamides with different oxidation states.
Scientific Research Applications
5-Bromo-N-isopropyl-2-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs of 5-bromo-N-isopropyl-2-methylbenzenesulfonamide, highlighting substituent variations and molecular properties:
Substituent Effects on Physicochemical Properties
- Bromine Position : Bromine at the 5-position (target compound) vs. 3-position () alters electronic effects. The 5-bromo substituent in the target compound likely enhances electrophilic aromatic substitution reactivity compared to the 3-bromo isomer.
- Methyl vs. Methoxy : The 2-methyl group in the target compound provides steric hindrance but lower polarity compared to the 2-methoxy group in and . Methoxy derivatives generally exhibit higher solubility in polar solvents .
- Sulfonamide Alkyl Chains : The isopropyl group (target compound) offers moderate steric bulk, whereas the 3-methoxypropyl group () introduces both flexibility and polarity. Cyclopropyl substituents () may enhance metabolic stability in drug design.
Biological Activity
5-Bromo-N-isopropyl-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13BrNO2S
- Molecular Weight : Approximately 327.19 g/mol
- Functional Groups : Bromine, isopropyl, methyl, and sulfonamide groups contribute to its unique properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical biochemical pathways. Similar compounds within the sulfonamide family are known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition disrupts DNA synthesis, making these compounds effective as antibiotics.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antibacterial properties. For instance, this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives with similar structures displayed potent antibacterial activity when tested against various bacterial strains .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can be beneficial. Below is a summary table highlighting key features and biological activities of similar compounds:
| Compound Name | Molecular Formula | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | C10H13BrNO2S | Effective against multiple strains | Inhibits folate synthesis via PABA mimicry |
| 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide | C10H13BrNO2S | Moderate activity | Inhibits bacterial growth through metabolic pathway interference |
| 2-Bromo-5-chloro-N-isopropyl-4-methylbenzenesulfonamide | C10H13BrClNO2S | Potent against Gram-positive bacteria | Similar mechanism involving enzyme inhibition |
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study conducted on various sulfonamide derivatives indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 3.9 μg/mL for certain derivatives, indicating strong potency . -
Anticancer Potential :
Preliminary research suggests that the compound may also have anticancer properties by targeting specific pathways involved in tumor growth. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, although further research is needed to elucidate the exact mechanisms involved. -
Synergistic Effects :
Combining this compound with cell-penetrating peptides has been investigated to enhance its antibacterial effects. These combinations have demonstrated improved efficacy against resistant bacterial strains, indicating potential for developing hybrid antimicrobial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
